Home > Products > Screening Compounds P72177 > Thalidomide-5'-O-PEG5-OH
Thalidomide-5'-O-PEG5-OH -

Thalidomide-5'-O-PEG5-OH

Catalog Number: EVT-14904777
CAS Number:
Molecular Formula: C23H30N2O10
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-5'-O-PEG5-OH is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its teratogenic effects. This specific compound is classified under polyethylene glycol derivatives, which are often utilized in biopharmaceutical applications due to their ability to enhance solubility and stability of drugs. The compound has garnered interest in medical research, particularly in the fields of drug delivery systems and targeted therapies.

Source and Classification

Thalidomide-5'-O-PEG5-OH is synthesized from thalidomide, which is metabolized by human cytochrome P450 enzymes into various hydroxylated metabolites, including 5-hydroxythalidomide and 5'-hydroxythalidomide. These metabolites exhibit different biological activities, with 5'-hydroxythalidomide showing moderate antiangiogenic properties at high concentrations . The classification of this compound falls under the broader category of small molecule drugs and bioconjugates, specifically designed for therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-5'-O-PEG5-OH generally involves the following steps:

  1. Hydroxylation: Thalidomide undergoes hydroxylation at the glutarimide ring to form 5'-hydroxythalidomide.
  2. Esterification: The hydroxyl group is then reacted with a polyethylene glycol derivative (PEG) to form the desired thalidomide conjugate.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and catalyst to improve the efficiency of PEGylation.

Molecular Structure Analysis

Structure and Data

The molecular formula for Thalidomide-5'-O-PEG5-OH is C30H36N2O12SC_{30}H_{36}N_{2}O_{12}S with a molecular weight of approximately 648.68 g/mol. The structure features a thalidomide core linked to a polyethylene glycol chain, which enhances its solubility and bioavailability.

Key Structural Features:

  • Thalidomide Core: Contains a phthalimide moiety that contributes to its biological activity.
  • Polyethylene Glycol Chain: Provides hydrophilicity, facilitating better interaction with biological systems.
Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-5'-O-PEG5-OH can participate in various chemical reactions, including:

  1. Hydrolysis: Under certain conditions, the ester bond between thalidomide and PEG can be hydrolyzed, releasing the active drug.
  2. Conjugation Reactions: The hydroxyl group on PEG can be further modified for targeted drug delivery applications.
  3. Cross-linking: This compound can be used in cross-linking reactions for creating hydrogels or other polymeric materials.

These reactions are crucial for developing formulations that enhance therapeutic efficacy while minimizing side effects.

Mechanism of Action

Process and Data

The mechanism of action of Thalidomide-5'-O-PEG5-OH is related to its interaction with the cereblon (CRBN)-containing ubiquitin ligase complex. Thalidomide and its derivatives induce the degradation of specific proteins involved in cellular processes through this complex. For instance, it has been shown that thalidomide modulates the degradation of promyelocytic leukemia zinc finger protein (PLZF), which has implications in teratogenicity and other biological effects .

This mechanism underlines the importance of understanding how modifications like PEGylation can alter the pharmacodynamics and pharmacokinetics of thalidomide derivatives.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thalidomide-5'-O-PEG5-OH exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility in aqueous environments due to the PEG component.
  • Stability: Increased stability compared to non-PEGylated counterparts, making it suitable for prolonged therapeutic use.
  • Melting Point: The melting point may vary depending on the degree of PEGylation but typically falls within a range conducive to pharmaceutical formulations.

These properties are critical when considering formulation strategies for drug delivery systems.

Applications

Scientific Uses

Thalidomide-5'-O-PEG5-OH has several applications in scientific research:

  1. Drug Delivery Systems: Utilized in formulating nanocarriers for targeted therapy.
  2. Cancer Treatment: Explored for its potential in modulating immune responses in cancer therapies.
  3. Autoimmune Disorders: Investigated for its effects on inflammatory pathways in diseases like multiple myeloma and leprosy .
  4. Bioconjugates: Used as a building block in synthesizing more complex bioconjugates for therapeutic applications.

These applications highlight the versatility of Thalidomide-5'-O-PEG5-OH as a compound with significant potential in modern medicine.

Introduction to Thalidomide Derivatives in Modern Therapeutics

Historical Context of Thalidomide and Its Pharmacological Reemergence

Thalidomide, initially marketed in the 1950s as a sedative and antiemetic, was withdrawn due to severe teratogenic effects causing limb malformations and organ defects in neonates. This tragedy catalyzed global reforms in drug regulatory frameworks, including stringent teratogenicity testing requirements [2] [4]. Despite this legacy, thalidomide experienced a scientific renaissance when its efficacy against erythema nodosum leprosum (ENL) was serendipitously discovered in 1964 by Dr. Jacob Sheskin. Subsequent research revealed broader immunomodulatory and anti-angiogenic properties, leading to its FDA approval for multiple myeloma in 2006—marking the first new myeloma therapeutic in over a decade [4] [6]. This reemergence underscored thalidomide’s unique mechanism of action (MoA), primarily through binding cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. CRBN binding modulates the ubiquitination and degradation of specific proteins like Ikaros and Aiolos, altering cytokine production and tumor microenvironment interactions [7] [9].

Rationale for PEGylation in Thalidomide Analog Development

Polyethylene glycol (PEG) conjugation addresses critical limitations of native thalidomide and its derivatives:

Table 1: Impact of PEGylation on Thalidomide Derivatives

PropertyNative ThalidomidePEGylated Analog (e.g., Thalidomide-5'-O-PEG5-OH)
Aqueous SolubilityLow (<0.1 mg/mL)Significantly enhanced (>50 mg/mL)
Plasma Half-life5–7 hoursExtended via reduced renal clearance
Metabolic StabilityHydrolysis-sensitiveStabilized against enzymatic degradation
PROTAC ConjugationLimited flexibilityEnabled through terminal -OH group

PEGylation enhances pharmacokinetics by increasing hydrodynamic volume and shielding the core from metabolic enzymes. The ethylene glycol repeats in PEG linkers (e.g., PEG5’s five units) introduce conformational flexibility critical for PROTAC (Proteolysis-Targeting Chimera) design. This flexibility allows optimal positioning between the E3 ligase ligand (thalidomide) and the target protein binder, facilitating ternary complex formation [1] [7] [10]. Additionally, terminal hydroxyl groups (-OH) in derivatives like Thalidomide-5'-O-PEG5-OH serve as handles for conjugating fluorescent probes or additional functional moieties, enabling modular drug discovery platforms [3].

Thalidomide-5'-O-PEG5-OH as a Model Compound for Targeted Drug Design

Thalidomide-5'-O-PEG5-OH (C₂₃H₃₀N₂O₁₀, MW 494.497 g/mol) exemplifies rational structure-function optimization in chemical biology. Its design integrates three elements:

Table 2: Structural Components of Thalidomide-5'-O-PEG5-OH

ComponentRoleChemical Features
Phthalimide RingCRBN BindingDirects cereblon recruitment for ubiquitination
Glutarimide RingEnantiomeric SpecificityContributes to stereoselective protein interactions
PEG5 LinkerSpacer & Solubilizer17-atom chain enabling conformational flexibility
Terminal -OHFunctional HandleSite for bioconjugation or derivatization

Unlike metabolites like 5'-OH-thalidomide (which exhibits anti-angiogenic activity but lacks modularity), Thalidomide-5'-O-PEG5-OH’s terminal -OH group permits covalent linkage to target protein ligands, forming heterobifunctional degraders [5] [8]. This architecture underpins its utility in PROTAC synthesis, where the linker length (~24 Å for PEG5) is optimized to facilitate cooperative target-CRBN engagement. Studies confirm that such linkers mitigate steric clashes while maintaining CRBN-binding affinity, as evidenced by retained inhibitory activity in ubiquitination assays [1] [7] [10]. Consequently, this compound serves as a versatile scaffold for degrading diverse disease-relevant proteins, from BRD4 to PARP1 [7].

Properties

Product Name

Thalidomide-5'-O-PEG5-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

Molecular Formula

C23H30N2O10

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C23H30N2O10/c26-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-16-1-2-17-18(15-16)23(30)25(22(17)29)19-3-4-20(27)24-21(19)28/h1-2,15,19,26H,3-14H2,(H,24,27,28)

InChI Key

GDTKMYHKUFCSNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.